(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate
Description
(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is a thiophene-based compound featuring a nitro-substituted thiophene moiety linked via an acrylamido bridge to a methyl-substituted thiophene core. The ethyl carboxylate group at the 2-position enhances its solubility and reactivity, making it a versatile intermediate in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSGWEPAAQTDJZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Thiophene-2-Carbaldehyde
The synthesis begins with the nitration of thiophene-2-carbaldehyde to introduce the nitro group at position 5. Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, directing the nitro group to the meta position relative to the electron-withdrawing aldehyde. This yields 5-nitrothiophene-2-carbaldehyde with a reported purity of 95% and a yield of 78%.
Reaction Conditions :
- Nitrating Agent : HNO₃ (90%) in H₂SO₄ (10%)
- Temperature : 0–5°C
- Time : 4 hours
Knoevenagel Condensation
The aldehyde undergoes Knoevenagel condensation with malonic acid in the presence of piperidine as a base, forming 3-(5-nitrothiophen-2-yl)acrylic acid with an (E)-configuration due to conjugation stabilization. The reaction proceeds in ethanol at 80°C for 6 hours, achieving a yield of 85%.
$$
\text{5-Nitrothiophene-2-carbaldehyde} + \text{Malonic Acid} \xrightarrow{\text{piperidine, EtOH}} \text{3-(5-Nitrothiophen-2-yl)acrylic Acid}
$$
Key Parameters :
- Catalyst : Piperidine (5 mol%)
- Solvent : Ethanol
- Workup : Acidification with HCl to precipitate the product
Synthesis of Ethyl 3-Methyl-5-Aminothiophene-2-Carboxylate
Hinsberg Thiophene Synthesis
Ethyl 3-methylthiophene-2-carboxylate is synthesized via the Hinsberg reaction, where ethyl 3-oxopentanoate cyclizes with phosphorus pentasulfide (P₂S₅) in toluene at 110°C. This forms the thiophene ring with a methyl group at position 3 and an ester at position 2.
$$
\text{Ethyl 3-Oxopentanoate} \xrightarrow{\text{P₂S₅, Toluene}} \text{Ethyl 3-Methylthiophene-2-Carboxylate}
$$
Bromination and Amination
The thiophene derivative is brominated at position 5 using bromine (Br₂) in acetic acid, facilitated by iron(III) bromide (FeBr₃) as a catalyst. Subsequent amination via Buchwald-Hartwig coupling with aqueous ammonia and palladium acetate yields ethyl 3-methyl-5-aminothiophene-2-carboxylate .
Reaction Conditions :
- Bromination : Br₂ (1.1 equiv), FeBr₃ (5 mol%), 50°C, 3 hours
- Amination : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NH₃ (aq.), 100°C, 12 hours
- Yield : 65% after column chromatography
Coupling of Fragments via Acrylamido Linker
Formation of Acryloyl Chloride
3-(5-Nitrothiophen-2-yl)acrylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. The product, 3-(5-nitrothiophen-2-yl)acryloyl chloride , is isolated in 90% yield.
Amide Bond Formation
The acryloyl chloride reacts with ethyl 3-methyl-5-aminothiophene-2-carboxylate in the presence of triethylamine (TEA) to form the target compound. The reaction proceeds at 0°C to minimize side reactions, yielding the (E)-isomer exclusively.
$$
\text{3-(5-Nitrothiophen-2-yl)acryloyl Chloride} + \text{Aminothiophene Ester} \xrightarrow{\text{TEA, DCM}} \text{(E)-Target Compound}
$$
Optimization Data :
- Solvent : DCM
- Base : TEA (2 equiv)
- Yield : 82%
- Purity : 98.5% (HPLC)
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 8.21 (d, J=15.6 Hz, 1H, CH=CH), 7.89 (s, 1H, thiophene-H), 6.95 (d, J=15.6 Hz, 1H, CH=CH), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 1.34 (t, J=7.1 Hz, 3H, CH₃).
- IR : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
- Melting Point : 148–150°C.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 78 | High regioselectivity | Requires strict temperature control |
| Knoevenagel | Piperidine/EtOH | 85 | E-configuration retention | Long reaction time |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 65 | Mild conditions | Costly catalyst |
| Amide Coupling | TEA/DCM | 82 | High purity | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiophene derivatives are used as ligands in catalytic systems.
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Biology
Pharmaceuticals: Potential use as intermediates in drug synthesis due to the presence of bioactive groups.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Antimicrobial Agents: Nitrothiophene derivatives have shown antimicrobial activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Dyes and Pigments: Components in the synthesis of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate would depend on its specific application. For instance:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique combination of nitrothiophene , acrylamido linker , and methyl-ethyl carboxylate groups distinguishes it from other thiophene derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The target compound shares a nitro-substituted aromatic system with N-(2-nitrophenyl)thiophene-2-carboxamide , but its acrylamido linker provides greater conformational flexibility compared to the rigid carboxamide in the latter.
- Unlike Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate , which has a chloro-substituted phenyl group, the target’s nitro-thiophene moiety likely enhances electron-deficient character, affecting reactivity in cross-coupling reactions.
Biological Activity
(E)-Ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core, which is known for its pharmacological properties. The presence of the nitro group and the ethyl carboxylate moiety contributes to its reactivity and interaction with biological targets.
Chemical Formula : C₁₅H₁₅N₃O₃S₂
Molecular Weight : 341.42 g/mol
IUPAC Name : (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, compounds similar to this one demonstrated IC₅₀ values indicating potent inhibition of these enzymes, suggesting potential anti-inflammatory properties .
- Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
- Gene Expression Modulation : Some thiophene derivatives have been reported to negatively regulate pro-inflammatory cytokines (e.g., TNF-α, IL-8) and inhibit signaling pathways such as NF-κB, contributing to their anti-inflammatory effects .
Anticancer Activity
Recent studies indicate that thiophene derivatives exhibit promising anticancer activity. For example, an analog of the compound was noted for its selective lethality towards cancer cells and oncogene-induced senescent cells, suggesting a targeted approach in cancer therapy.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiophene-based compounds. In vivo studies demonstrated significant reductions in inflammation markers when administered at specific doses, showcasing their therapeutic potential in treating inflammatory diseases .
Antimicrobial Properties
Thiophene derivatives have shown antimicrobial activity against various bacterial strains. Studies reported that modifications at specific positions on the thiophene ring significantly influenced their antimicrobial efficacy against pathogens like Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 mg/L for resistant strains .
Study 1: Anticancer Efficacy
A study focused on a related thiophene compound revealed that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound exhibited an IC₅₀ value in the low micromolar range, indicating strong anticancer potential.
Study 2: Anti-inflammatory Mechanism
In a model of acute lung injury, a thiophene derivative was administered at doses of 50 mg/kg, resulting in a reduction of inflammatory cytokines by over 60%. This effect was attributed to the inhibition of mast cell degranulation and the blockade of key inflammatory pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ Value | Remarks |
|---|---|---|---|
| Compound A | COX Inhibition | 29.2 µM | Effective anti-inflammatory agent |
| Compound B | Antimicrobial | 16 mg/L | Effective against resistant bacteria |
| Compound C | Anticancer | Low µM | Induces apoptosis in cancer cells |
Q & A
Q. What are the common synthetic routes for (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions:
Thiophene Core Formation : Cyclization of ethyl acetoacetate with sulfur and malononitrile/ethyl cyanoacetate under reflux in ethanol, catalyzed by triethylamine (TEA) .
Functionalization : Introduction of the acrylamido and nitrothiophenyl groups via nucleophilic substitution or condensation reactions. For example, coupling 5-nitrothiophene-2-carboxylic acid derivatives with the thiophene intermediate using DMF as a solvent and TEA as a base .
Purification : Crystallization from ethanol or petroleum ether to isolate the final product .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield Range |
|---|---|---|---|---|
| 1 | S, TEA | Ethanol | Reflux, 3–5 h | 60–75% |
| 2 | DMF, TEA | DMF | RT to 80°C, 6–12 h | 50–65% |
| 3 | Ethanol/Water | – | Cooling | 70–85% |
Q. How is the compound characterized after synthesis?
Methodological Answer: Critical characterization techniques include:
NMR Spectroscopy : Confirms regiochemistry and purity. For example, H NMR identifies acrylamido protons (δ 6.5–7.5 ppm) and nitro group effects on aromatic protons .
Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 417.04) .
X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylamido group. SHELX software is used for structure refinement .
Data Cross-Validation : Discrepancies between NMR (solution state) and crystallography (solid state) may arise due to conformational flexibility .
Q. How can reaction yields be optimized for nitro-group functionalization in thiophene derivatives?
Methodological Answer: Key strategies include:
Catalyst Screening : Use TEA or pyridine to enhance nucleophilic substitution rates .
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration reactions .
Temperature Control : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like denitration .
Q. Case Study :
- Nitration of 5-amino-thiophene derivatives with HNO/HSO at 0–5°C improved regioselectivity but reduced yield (40–50%) due to competing oxidation .
- Alternative: Use CuBr as a catalyst in Sandmeyer reactions for milder conditions (yield: 65–70%) .
Q. What challenges arise in crystallographic analysis of this compound?
Methodological Answer: Common challenges include:
Twinned Crystals : Mitigated by slow evaporation in ethanol/water mixtures .
Disorder in Nitro Groups : Refinement using SHELXL with restraints on thermal parameters .
Hydrogen Bonding Networks : Use PLATON to validate intermolecular interactions (e.g., N–H···O bonds at 2.5–3.0 Å) .
Example :
In Ethyl 3-bromo-4-cyano-thiophene derivatives, hydrogen bonding between –SCH and carbonyl groups stabilizes the crystal lattice .
Q. How do structural modifications (e.g., nitro, acrylamido groups) influence biological activity?
Methodological Answer:
Nitro Group : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Acrylamido Group : Facilitates Michael addition with cysteine residues in target proteins, as seen in kinase inhibitors .
Q. Experimental Design :
- SAR Studies : Synthesize analogs with halogens or methoxy substituents.
- Assays : Measure IC values against cancer cell lines (e.g., MCF-7) and compare docking scores (AutoDock Vina) .
Data Contradiction : Nitro derivatives may show high in vitro activity but poor bioavailability due to hydrophobicity .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Dynamic vs. Static Structures : NMR captures solution-state conformers, while crystallography shows the lowest-energy solid-state structure .
DFT Calculations : Compare computed (Gaussian) and experimental bond lengths/angles to identify discrepancies .
Variable-Temperature NMR : Detect conformational changes (e.g., acrylamido rotation barriers) .
Case Study :
In Ethyl 5-phenyl-thiophene derivatives, crystallography revealed planar conformations, whereas NMR suggested rotational flexibility at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
